6-Azabicyclo[3.2.0]heptan-7-one
CAS No.: 22031-52-3
Cat. No.: VC1975104
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
* For research use only. Not for human or veterinary use.
![6-Azabicyclo[3.2.0]heptan-7-one - 22031-52-3](/images/structure/VC1975104.png)
Specification
CAS No. | 22031-52-3 |
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Molecular Formula | C6H9NO |
Molecular Weight | 111.14 g/mol |
IUPAC Name | 6-azabicyclo[3.2.0]heptan-7-one |
Standard InChI | InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) |
Standard InChI Key | AXDBIGNYXNSBHV-UHFFFAOYSA-N |
SMILES | C1CC2C(C1)NC2=O |
Canonical SMILES | C1CC2C(C1)NC2=O |
Introduction
6-Azabicyclo[3.2.0]heptan-7-one is a heterocyclic compound characterized by its unique bicyclic structure, which includes a seven-membered ring containing a nitrogen atom. This compound is of significant interest in both organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Key Structural Features
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Molecular Formula: C₆H₉NO
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Molecular Weight: 111.14 g/mol
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CAS Number: 22031-52-3
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Structure: The compound features a strained β-lactam moiety fused with a cyclopentane ring, contributing to its reactivity and interaction with biological molecules.
Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common methods include:
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Catalytic Hydrogenation: Pyrrole derivatives are hydrogenated and then cyclized using catalysts like palladium on carbon under controlled conditions.
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Ring-Closing Metathesis: This method involves constructing the bicyclic system through metathesis reactions.
Industrial Production
Industrial production involves scaling up these synthetic routes, optimizing reaction conditions for high yield and purity, and employing advanced purification techniques such as continuous flow reactors.
Chemical Reactions and Products
6-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: Forms oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Leads to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: Involves nucleophilic substitution reactions at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Reaction Conditions and Products
Reaction Type | Common Reagents | Major Products |
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Oxidation | Potassium permanganate, Chromium trioxide | Oxo derivatives |
Reduction | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |
Substitution | Alkyl halides, Acyl chlorides | Alkylated or acylated products |
Biological Activity and Applications
6-Azabicyclo[3.2.0]heptan-7-one exhibits significant biological activity, making it a valuable compound in medicinal chemistry.
Therapeutic Potential
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β-Lactamase Inhibition: Acts as a potential inhibitor of β-lactamase enzymes, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
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Antitumor Effects: Derivatives have shown antitumor properties by inducing apoptosis in cancer cells.
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Enzyme Inhibition: Demonstrated capability to inhibit specific enzymes involved in antibiotic resistance.
Research Findings
Recent studies have explored its role in drug development, particularly in targeting central nervous system disorders and exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one is distinct from other bicyclic compounds due to its specific ring structure and carbonyl group position.
Similar Compounds
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6-Azabicyclo[3.2.0]heptane: Lacks the carbonyl group present in 6-Azabicyclo[3.2.0]heptan-7-one.
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6-Azabicyclo[3.2.0]heptan-2-one and 6-Azabicyclo[3.2.0]heptan-3-one: Positional isomers with the carbonyl group at different positions in the ring structure.
Uniqueness
The unique configuration of 6-Azabicyclo[3.2.0]heptan-7-one imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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